Cas no 182964-49-4 (2-(1-Hydroxyethyl)benzonitrile)
2-(1-Hydroxyethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Hydroxyethyl)benzonitrile
- Benzonitrile,2-(1-hydroxyethyl)-
- Benzonitrile, 2-(1-hydroxyethyl)- (9CI)
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- MDL: MFCD18826223
- Inchi: 1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3
- InChI Key: QUUYOBOUUVMQCH-UHFFFAOYSA-N
- SMILES: OC(C)C1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 147.06847
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 44.02
2-(1-Hydroxyethyl)benzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H227-H315-H412
- Warning Statement: P210-P273-P280
- Storage Condition:Sealed in dry,Room Temperature
2-(1-Hydroxyethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H847350-100mg |
2-(1-Hydroxyethyl)benzonitrile |
182964-49-4 | 96% | 100mg |
¥791.00 | 2022-01-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H191709-100mg |
2-(1-Hydroxyethyl)benzonitrile |
182964-49-4 | 96% | 100mg |
¥592.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H191709-25mg |
2-(1-Hydroxyethyl)benzonitrile |
182964-49-4 | 96% | 25mg |
¥247.90 | 2023-09-02 | |
| Alichem | A019097641-1g |
2-(1-Hydroxyethyl)benzonitrile |
182964-49-4 | 96% | 1g |
$270.48 | 2023-09-02 | |
| abcr | AB441784-250 mg |
2-(1-Hydroxyethyl)benzonitrile; . |
182964-49-4 | 250MG |
€262.90 | 2022-06-10 | ||
| abcr | AB441784-1 g |
2-(1-Hydroxyethyl)benzonitrile; . |
182964-49-4 | 1g |
€569.50 | 2022-06-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H847350-25mg |
2-(1-Hydroxyethyl)benzonitrile |
182964-49-4 | 96% | 25mg |
¥327.00 | 2022-01-10 | |
| Chemenu | CM122475-1g |
2-(1-hydroxyethyl)benzonitrile |
182964-49-4 | 96% | 1g |
$320 | 2023-01-09 | |
| abcr | AB441784-250mg |
2-(1-Hydroxyethyl)benzonitrile; . |
182964-49-4 | 250mg |
€292.00 | 2024-08-03 | ||
| abcr | AB441784-1g |
2-(1-Hydroxyethyl)benzonitrile; . |
182964-49-4 | 1g |
€636.20 | 2024-08-03 |
2-(1-Hydroxyethyl)benzonitrile Suppliers
2-(1-Hydroxyethyl)benzonitrile Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-(1-Hydroxyethyl)benzonitrile
Comprehensive Analysis of 2-(1-Hydroxyethyl)benzonitrile (CAS No. 182964-49-4): Properties, Applications, and Industry Trends
2-(1-Hydroxyethyl)benzonitrile (CAS No. 182964-49-4) is an organic compound with a molecular formula of C9H9NO, featuring a benzonitrile core substituted with a hydroxyethyl group. This versatile intermediate has garnered significant attention in pharmaceutical and fine chemical synthesis due to its unique structural properties. The compound's nitrile functionality and hydroxyl group make it a valuable building block for constructing complex molecules, particularly in the development of chiral auxiliaries and bioactive compounds.
Recent studies highlight the growing demand for 2-(1-Hydroxyethyl)benzonitrile in asymmetric synthesis, where its stereocenter enables the production of enantiomerically pure compounds. Researchers are particularly interested in its role as a precursor for pharmaceutical intermediates, with applications in CNS drug development and enzyme inhibitors. The compound's thermal stability (decomposition point >200°C) and moderate solubility in polar organic solvents like ethanol and DMSO make it suitable for diverse reaction conditions.
From an industrial perspective, manufacturers are optimizing green chemistry approaches for 2-(1-Hydroxyethyl)benzonitrile production, addressing the market's focus on sustainable synthesis. Catalytic hydrogenation methods using transition metal catalysts have shown promising results in improving yield (>85%) while reducing environmental impact. Analytical techniques including HPLC (purity >98%) and GC-MS are routinely employed for quality control, ensuring compliance with ICH guidelines for pharmaceutical applications.
The compound's structure-activity relationship (SAR) has become a hot topic in medicinal chemistry circles, especially regarding its potential as a hydrogen bond donor in molecular recognition. Computational chemistry studies using DFT calculations reveal interesting electronic properties of the cyano group, which may explain its reactivity in nucleophilic addition reactions. These findings align with current industry trends toward computer-aided drug design (CADD) and fragment-based drug discovery.
Market analysts note increasing patent activity surrounding derivatives of 2-(1-Hydroxyethyl)benzonitrile, particularly in biodegradable materials and agrochemicals. The compound's metabolic stability and low toxicity profile (LD50 >2000 mg/kg in rodent studies) make it attractive for developing crop protection agents with improved environmental safety. Regulatory databases indicate full compliance with REACH and FDA guidelines for industrial use.
Emerging applications in material science demonstrate the compound's utility as a monomer for high-performance polymers. The hydroxyl group enables copolymerization with diacids to create polyesters with enhanced thermal properties, while the aromatic ring contributes to structural rigidity. Such materials show promise for electronic encapsulation and optical coatings, meeting the demand for advanced materials in renewable energy technologies.
Quality specifications for 2-(1-Hydroxyethyl)benzonitrile typically require water content <0.5% (Karl Fischer), residual solvents <500 ppm (GC analysis), and heavy metals <10 ppm (ICP-MS). Storage recommendations emphasize protection from moisture and light in amber glass containers at 2-8°C to maintain stability. These parameters are crucial for researchers investigating the compound's behavior in click chemistry and catalytic transformations.
Recent advancements in continuous flow chemistry have demonstrated efficient scale-up methods for 2-(1-Hydroxyethyl)benzonitrile derivatives, achieving space-time yields up to 50 g/L/h. This aligns with the pharmaceutical industry's shift toward process intensification and quality by design (QbD) principles. The compound's crystalline form has been characterized by XRPD, revealing polymorphic stability across temperature ranges relevant to industrial processing.
Environmental fate studies indicate that 2-(1-Hydroxyethyl)benzonitrile undergoes biodegradation within 28 days (OECD 301B) and shows low bioaccumulation potential (log Pow ~1.2). These properties support its classification as an eco-friendly chemical under current green chemistry metrics, including favorable E-factor and atom economy calculations when used in multi-step syntheses.
The scientific community continues to explore novel reactions involving 2-(1-Hydroxyethyl)benzonitrile, particularly photocatalytic transformations and electrochemical synthesis methods. Recent publications highlight its participation in C-H activation processes and as a substrate for enzyme-mediated resolutions. These developments position the compound as a valuable tool for diversity-oriented synthesis in academic and industrial research settings.
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